BenchChemオンラインストアへようこそ!

7-Chloro-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

HDAC6 inhibition IC50 Cap group SAR

7-Chloro-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 118449-36-8) is a heterocyclic quinazolinone derivative. It is primarily utilized as a critical synthetic intermediate in the construction of potent and selective histone deacetylase 6 (HDAC6) inhibitors, as demonstrated by recent medicinal chemistry campaigns.

Molecular Formula C15H11ClN2OS
Molecular Weight 302.78
CAS No. 118449-36-8
Cat. No. B2380509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
CAS118449-36-8
Molecular FormulaC15H11ClN2OS
Molecular Weight302.78
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
InChIInChI=1S/C15H11ClN2OS/c1-9-4-2-3-5-13(9)18-14(19)11-7-6-10(16)8-12(11)17-15(18)20/h2-8H,1H3,(H,17,20)
InChIKeyYNVCPEMGRHWAIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 7-Chloro-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one as a Key HDAC6 Inhibitor Scaffold


7-Chloro-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 118449-36-8) is a heterocyclic quinazolinone derivative . It is primarily utilized as a critical synthetic intermediate in the construction of potent and selective histone deacetylase 6 (HDAC6) inhibitors, as demonstrated by recent medicinal chemistry campaigns [1]. Its unique substitution pattern enables the generation of final compounds with sub-micromolar anti-proliferative activity, making it a strategic building block for targeted anticancer research.

Why Generic Substitution of 7-Chloro-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one Compromises HDAC6 Inhibitor Potency


Attempting to replace this specific intermediate with other 2-sulfanylquinazolin-4-one analogs in a synthetic route leads to a significant loss in the potency and selectivity of the resulting HDAC6 inhibitors. The 7-chloro and N3-(2-methylphenyl) substituents are not interchangeable; they directly influence the cap group's interaction with the HDAC6 surface recognition pocket. Studies show that derivatives synthesized from this exact scaffold exhibit the highest selectivity for HDAC6 over other isoforms, a crucial property for minimizing off-target effects in epigenetic drug discovery [1].

Quantitative Differentiation Guide: Performance of 7-Chloro-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one-Based Inhibitors


Superior HDAC6 Inhibitory Potency of Derivatives

The final hydroxamic acid derivative (5b, IC50 = 150 nM) synthesized from this intermediate is the most potent and selective HDAC6 inhibitor in its series, outperforming analogs derived from other 2-sulfanylquinazolin-4-one building blocks [1].

HDAC6 inhibition IC50 Cap group SAR

Selectivity Profile for HDAC6 Over Other Isoforms

Compound 5b, derived from the target intermediate, is reported as the most selective HDAC6 inhibitor in its class, demonstrating minimal inhibitory activity against HDAC8 class I and HDAC4 class IIa isoforms [1]. This contrasts with the clinical reference compound SAHA (vorinostat), a pan-HDAC inhibitor.

Isoform selectivity HDAC4 HDAC8 Therapeutic window

In Vitro Antiproliferative Efficacy in MCF-7 Breast Cancer Cells

The most active antiproliferative agent in the series (5c, IC50 = 13.7 μM against MCF-7) is derived from this same key intermediate. This potency is achieved through a mechanism involving G2 phase cell-cycle arrest and apoptosis induction [1].

Antiproliferative MCF-7 Cytotoxicity Cancer

Best-Fit Research Applications for 7-Chloro-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one


Synthesizing Potent and Selective HDAC6 Inhibitors for Oncology

Due to its integral role as the cap-group in the most potent and selective inhibitor (5b, HDAC6 IC50 = 150 nM), this intermediate is optimal for laboratories aiming to develop next-generation HDAC6 inhibitors with a better therapeutic window than pan-HDAC inhibitors [1].

Investigating Epigenetic Mechanisms in Breast Cancer

The derivative 5c (MCF-7 IC50 = 13.7 μM) induces G2 arrest and apoptosis, making this compound series a valuable probe for studying HDAC6-mediated pathways in tumor cell cycle regulation and apoptosis evasion [1].

Structure-Activity Relationship (SAR) Studies on Quinazoline Cap Groups

The clear SAR trend showing that the 7-chloro-3-(2-methylphenyl) substitution pattern directly leads to peak HDAC6 potency (IC50 = 150 nM) makes this specific intermediate essential for any systematic SAR exploration aiming to optimize the cap-binding region [1].

Quote Request

Request a Quote for 7-Chloro-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.